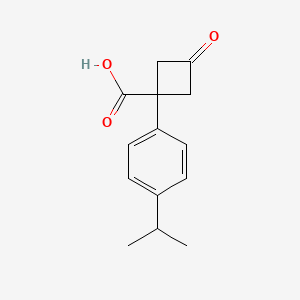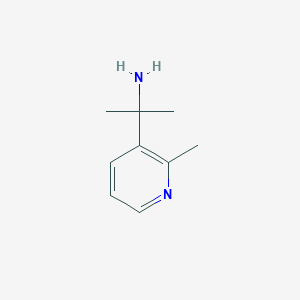
2-(2-Methylpyridin-3-YL)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyridin-3-YL)propan-2-amine is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpyridin-3-YL)propan-2-amine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, which offers advantages such as shorter reaction times, increased safety, and reduced waste . The reaction typically involves the use of Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the continuous flow synthesis method mentioned above could be adapted for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpyridin-3-YL)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure high yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-(2-Methylpyridin-3-YL)propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyridin-3-YL)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The exact pathways and targets are not well-defined, but it is believed to exert its effects through binding to specific sites on these molecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methylpyridin-3-YL)propan-2-amine
- 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine
- 2-(pyridin-3-yl)propan-2-amine
Uniqueness
2-(2-Methylpyridin-3-YL)propan-2-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(2-methylpyridin-3-yl)propan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-7-8(9(2,3)10)5-4-6-11-7/h4-6H,10H2,1-3H3 |
Clé InChI |
JAWXSTCSIBTZSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


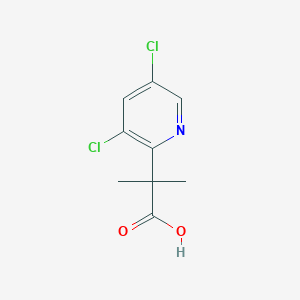

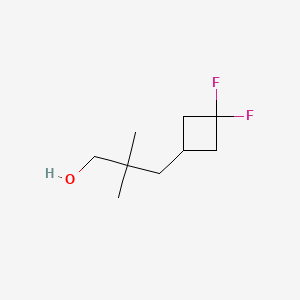
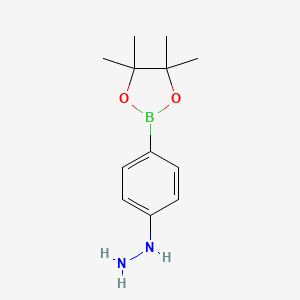
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
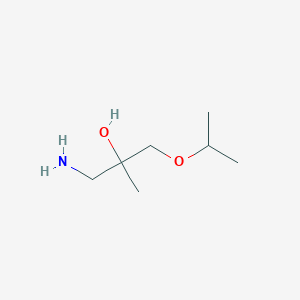
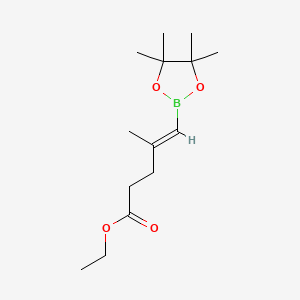
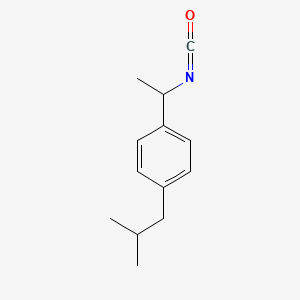
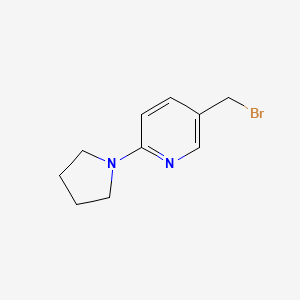
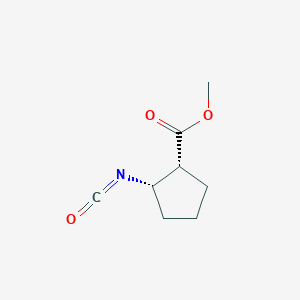
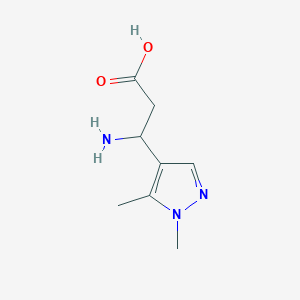
![rac-tert-butyl(1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate,trans](/img/structure/B13593560.png)
